
N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide, also known as Nifuratel, is a synthetic compound with antimicrobial properties. It belongs to the nitrofuran family of compounds and has been extensively studied for its potential applications in the treatment of various microbial infections.
Mecanismo De Acción
The mechanism of action of N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide is not fully understood, but it is believed to work by interfering with the synthesis of DNA and RNA in microbial cells. This compound is a prodrug that is activated by bacterial nitroreductases, which convert it into a highly reactive intermediate that can damage microbial DNA and RNA. This leads to the inhibition of microbial growth and the eventual death of the microbe.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is well-tolerated by animals and humans. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours after oral administration. This compound is metabolized in the liver and excreted primarily in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide has several advantages for use in laboratory experiments. It is a highly potent antimicrobial agent that is effective against a wide range of microorganisms. It has low toxicity and is well-tolerated by animals and humans. However, there are also some limitations to the use of this compound in laboratory experiments. It is a synthetic compound that may not accurately reflect the properties of natural antimicrobial agents. It is also relatively expensive and may not be readily available in some laboratories.
Direcciones Futuras
There are several future directions for research on N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of this compound. Another area of interest is the study of the mechanism of action of this compound and the identification of new targets for antimicrobial therapy. Additionally, the potential use of this compound in combination with other antimicrobial agents is an area of active research. Finally, the development of new synthetic analogs of this compound with improved properties is an area of ongoing research.
Conclusion
This compound, or this compound, is a synthetic compound with potent antimicrobial properties. It has been extensively studied for its potential applications in the treatment of various microbial infections. This compound works by interfering with the synthesis of DNA and RNA in microbial cells, leading to the inhibition of microbial growth and the eventual death of the microbe. This compound has low toxicity and is well-tolerated by animals and humans. There are several future directions for research on this compound, including the development of new formulations and delivery methods, the study of the mechanism of action, and the development of new synthetic analogs with improved properties.
Métodos De Síntesis
N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide can be synthesized by the reaction of 5-nitro-2-furaldehyde with 3-chloro-2-hydroxypropylamine in the presence of a base. The resulting product is then treated with acetic anhydride to obtain this compound. The synthesis of this compound is a multistep process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide has been extensively studied for its potential applications in the treatment of various microbial infections. It has been shown to be effective against a wide range of bacteria, fungi, and protozoa. This compound has been used to treat infections of the urinary tract, gastrointestinal tract, and reproductive system. It has also been studied for its potential use in the treatment of sexually transmitted diseases such as gonorrhea and chlamydia.
Propiedades
Número CAS |
129423-20-7 |
|---|---|
Fórmula molecular |
C10H10N2O5 |
Peso molecular |
238.2 g/mol |
Nombre IUPAC |
(E)-3-(5-nitrofuran-2-yl)-N-(oxiran-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C10H10N2O5/c13-9(11-5-8-6-16-8)3-1-7-2-4-10(17-7)12(14)15/h1-4,8H,5-6H2,(H,11,13)/b3-1+ |
Clave InChI |
AZZSKKUMFYLZLK-HNQUOIGGSA-N |
SMILES isomérico |
C1C(O1)CNC(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
C1C(O1)CNC(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
C1C(O1)CNC(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
Sinónimos |
N-(2,3-epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide RB 88724 RB-88724 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B236523.png)
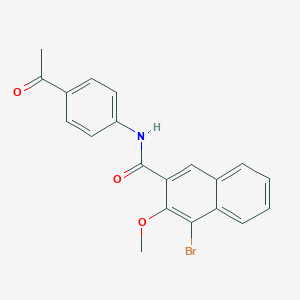
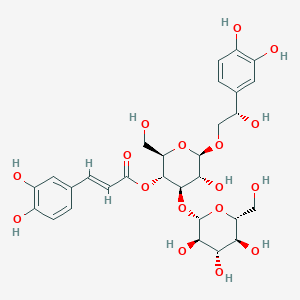
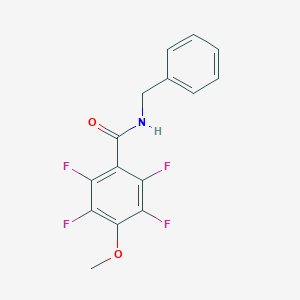
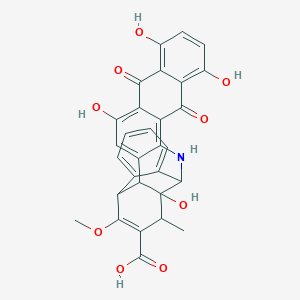

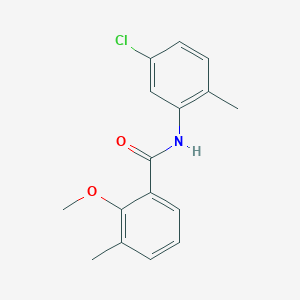
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)

![3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236568.png)

![[19,22,24-Triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B236610.png)

